Fmoc-L-Allylglycine (Fmoc-L-Agl) is a modified amino acid commonly used in peptide synthesis. It contains an allyl group (CH2=CH-CH2) attached to the side chain of the L-glycine amino acid. The presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group allows for the controlled addition of Fmoc-L-Agl during peptide chain elongation using solid-phase peptide synthesis (SPPS) techniques [, ].
Fmoc-L-Agl offers unique advantages in peptide research due to the presence of the allyl group:
Beyond peptide synthesis, Fmoc-L-Agl finds applications in other areas of scientific research:
Fmoc-L-Allylglycine, chemically known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid, is a derivative of the amino acid glycine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and an allyl group on the alpha carbon. The Fmoc group serves as a protective moiety in peptide synthesis, allowing for selective reactions while maintaining the integrity of the amino acid's functional groups. Fmoc-L-Allylglycine is particularly valued in the field of peptide synthesis due to its unique structural properties that facilitate complex peptide formation .
In peptide synthesis, Fmoc-L-Allylglycine can undergo several key reactions:
Fmoc-L-Allylglycine plays a significant role in biological systems primarily through its incorporation into peptides. These peptides can influence various cellular processes, including:
The synthesis of Fmoc-L-Allylglycine typically involves two main steps:
Fmoc-L-Allylglycine is widely used in various applications:
Research into the interactions of Fmoc-L-Allylglycine with other biomolecules has shown:
Several compounds share structural similarities with Fmoc-L-Allylglycine but differ in functional groups or properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fmoc-L-Phenylglycine | Contains a phenyl group instead of an allyl group | Different reactivity and applications |
| Fmoc-L-4-Hydroxyphenylglycine | Contains a hydroxyphenyl group | Offers distinct reactivity |
| Fmoc-L-3,5-Dihydroxyphenylglycine | Features two hydroxy groups on the phenyl ring | Provides unique properties for peptide synthesis |
| Fmoc-L-Valine | A branched-chain amino acid without allyl modification | Common in protein synthesis |
The uniqueness of Fmoc-L-Allylglycine lies in its allyl group, which enables selective modifications not possible with other similar compounds. This characteristic allows for the formation of carba-analogs of disulfide-bridged peptides, making it particularly valuable for synthesizing complex peptides and proteins that require specific structural features .
Fmoc-L-Allylglycine is systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid. Common synonyms include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 146549-21-5 | |
| Molecular Formula | C20H19NO4 | |
| Molecular Weight | 337.37 g/mol | |
| MDL Number | MFCD01311749 |
The compound’s IUPAC name reflects its stereochemistry (S-configuration) and functional groups: a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an allyl side chain at the α-carbon.
Fmoc-L-Allylglycine serves as a crucial building block in solid-phase peptide synthesis, where the peptide chain is assembled on an insoluble resin support [2] [4]. The compound enables the incorporation of allyl functionalities into peptide sequences, facilitating subsequent chemical modifications such as ring-closing metathesis reactions [4] [6]. The synthesis protocol follows standard Fmoc solid-phase peptide synthesis methodology, where the resin-bound peptide undergoes iterative cycles of deprotection and coupling [5] [8].
The incorporation of Fmoc-L-Allylglycine into peptide sequences requires careful optimization of reaction conditions due to the potential for side reactions involving the allyl group [4] [14]. Research has demonstrated that microwave-assisted coupling reactions can significantly improve the efficiency of incorporating sterically hindered amino acids, including allylglycine derivatives [4] [14]. The coupling of Fmoc amino acids to N-allylglycine peptides typically employs elevated temperatures and extended reaction times to achieve complete conversion [4].
The deprotection of Fmoc-L-Allylglycine follows the well-established mechanism for Fmoc removal in solid-phase peptide synthesis [9] [10] [11]. The process occurs through a two-step mechanism initiated by proton abstraction at the 9-position of the fluorene ring system by a mild base, typically piperidine [9] [14]. This abstraction leads to the formation of a carbanion intermediate, which subsequently undergoes β-elimination via an E1cB mechanism to yield dibenzofulvene and carbon dioxide [10] [11] [14].
The dibenzofulvene byproduct represents a highly reactive electrophilic species that must be efficiently scavenged to prevent irreversible adduct formation with the deprotected amine [10] [11]. Piperidine serves dual roles as both the deprotecting base and the dibenzofulvene scavenger, forming a stable piperidine-dibenzofulvene adduct [9] [10]. Alternative deprotection reagents have been investigated to address specific challenges, including 4-methylpiperidine and piperazine, which demonstrate comparable efficiency while potentially reducing certain side reactions [14].
Recent studies have explored optimized deprotection protocols employing alternative base systems, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene with 5% piperazine in N-methyl-2-pyrrolidone, which significantly reduces diketopiperazine formation compared to conventional 20% piperidine in dimethylformamide [10]. The kinetics of Fmoc deprotection can be monitored through ultraviolet spectroscopy by measuring the formation of dibenzofulvene at 300 nanometers, providing real-time assessment of reaction progress [9] [14].
The coupling of Fmoc-L-Allylglycine to growing peptide chains requires careful selection of coupling reagents to achieve high efficiency while minimizing side reactions [12] [13] [42]. The most commonly employed coupling systems include carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole [4] [12] [42]. These additive systems significantly reduce racemization and improve coupling efficiency by forming reactive benzotriazole esters [12] [42] [44].
Uronium-based coupling reagents, including O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, have demonstrated superior reactivity for challenging couplings involving sterically hindered amino acids [12] [13] [37]. Research findings indicate that coupling reactions involving Fmoc-L-Allylglycine benefit from extended reaction times, typically 2-12 hours, and elevated reagent concentrations to achieve complete conversion [4] [13] [37].
The optimization of coupling conditions requires consideration of multiple parameters, including reagent equivalents, reaction time, temperature, and solvent composition [36] [37] [38]. Studies have shown that coupling efficiencies can vary significantly based on the specific amino acid sequence context, with certain residue combinations proving particularly challenging [38] [39]. The incorporation of allylglycine residues may require double coupling protocols or microwave assistance to achieve acceptable yields [4] [37].
| Coupling Reagent | Reaction Time | Efficiency | Comments |
|---|---|---|---|
| N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole | 45 minutes - 8 hours | High | Standard protocol for most sequences [13] [42] |
| O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 10-45 minutes | Very High | Excellent for difficult couplings [12] [13] |
| O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 10 minutes | Very High | Reduced racemization [12] [47] |
| 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | 30-60 minutes | High | Minimal racemization [40] |
Solution-phase synthesis of peptides containing Fmoc-L-Allylglycine offers distinct advantages for certain applications, particularly for shorter sequences and specialized synthetic requirements [15] [16] [17]. This approach allows for purification of intermediates at each step, enabling detection and removal of side products that might accumulate during solid-phase synthesis [15] [18] [23]. The homogeneous reaction environment facilitates better control over reaction conditions and enables the use of standard analytical techniques for monitoring reaction progress [17] [19].
The solution-phase coupling of Fmoc-L-Allylglycine typically employs carbodiimide-based activation systems, with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole representing the most commonly used combination [17] [20]. The reaction proceeds through formation of an active benzotriazole ester intermediate, which subsequently reacts with the amino component to form the desired peptide bond [20] [44]. Alternative coupling reagents, including O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and phosphonium-based systems, have been successfully employed for challenging coupling reactions [17] [20].
Recent developments in solution-phase peptide synthesis have introduced novel protecting group strategies specifically designed for allylglycine-containing sequences [17]. The use of cyclohexyl di-tert-butyl silyl ester protecting groups has been reported to suppress diketopiperazine formation during synthesis while maintaining compatibility with standard coupling conditions [17]. Convergent synthesis strategies, involving the preparation of protected peptide fragments followed by segment coupling, have proven particularly effective for longer sequences containing multiple allylglycine residues [17] [18].
The optimization of solution-phase synthesis requires careful attention to reaction stoichiometry, as excess reagents can typically be employed more efficiently than in solid-phase synthesis [16] [20]. Studies have demonstrated that solution-phase synthesis can achieve high yields with reduced reagent consumption compared to solid-phase methods, particularly for sequences shorter than 20 amino acids [16] [23]. The ability to perform chromatographic purification at each step enables the production of high-purity intermediates and final products [15] [18].
The industrial production of peptides containing Fmoc-L-Allylglycine requires specialized equipment and processes capable of handling multi-kilogram quantities while maintaining product quality and safety standards [24] [25] [26]. Large-scale solid-phase peptide synthesis employs automated flow-through column systems that can accommodate synthesis scales ranging from 10 millimoles to 5 moles per batch [26] [28]. These systems utilize continuous monitoring with diode-array detectors and conductivity sensors to ensure consistent product quality throughout the synthesis process [26].
Process optimization for large-scale production focuses on maximizing coupling efficiency while minimizing reagent consumption and waste generation [24] [25] [27]. Studies have demonstrated that microwave-assisted synthesis can significantly reduce reaction times and improve product purity at kilogram scales, with some protocols achieving synthesis of 50-residue peptides in less than 4 hours [29]. The implementation of high-efficiency solid-phase peptide synthesis protocols has enabled the production of difficult sequences with minimal chemical waste, requiring less than 100 milliliters of solvent per 0.1 millimole scale synthesis [29].
Quality control systems for large-scale production incorporate comprehensive analytical testing, including high-performance liquid chromatography, mass spectrometry, and amino acid analysis [24] [25] [27]. Regulatory compliance requires adherence to current Good Manufacturing Practice standards, with documented standard operating procedures and validated analytical methods [25]. The scale-up process typically involves optimization studies to establish optimal resin loading, reagent equivalents, and reaction times for the specific sequence being produced [24] [27].
| Production Scale | Batch Size | Equipment Type | Typical Yield | Quality Control |
|---|---|---|---|---|
| Laboratory | 1-100 millimoles | Automated synthesizers | 70-90% | High-performance liquid chromatography [28] |
| Pilot | 100 millimoles - 1 mole | Flow-through columns | 60-85% | Mass spectrometry validation [26] [28] |
| Commercial | 1-5 moles | Automated flow systems | 50-80% | Full current Good Manufacturing Practice [25] [26] |
| Industrial | >5 moles | Custom reactor systems | 40-75% | Regulatory submission grade [24] [25] |
The economic considerations for large-scale production include raw material costs, equipment utilization, and downstream processing requirements [21] [24] [25]. Solid-phase synthesis generally provides advantages for sequences longer than 20 residues, while solution-phase methods may be more cost-effective for shorter peptides [16] [21]. The choice between synthesis strategies depends on multiple factors, including sequence complexity, required purity specifications, and production volume requirements [16] [24] [25].